Azetidine, 1-(1-oxo-9-octadecenyl)-
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Overview
Description
Azetidine, 1-(1-oxo-9-octadecenyl)- is a chemical compound with the molecular formula C21H39NO and a molecular weight of 321.54 g/mol . It features a four-membered azetidine ring, which is a significant structural motif in organic chemistry due to its unique reactivity and stability . This compound is also known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1-(1-oxo-9-octadecenyl)- typically involves the reaction of azetidine with 1-oxo-9-octadecenyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of azetidine, 1-(1-oxo-9-octadecenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1-(1-oxo-9-octadecenyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted azetidine derivatives .
Scientific Research Applications
Azetidine, 1-(1-oxo-9-octadecenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine, 1-(1-oxo-9-octadecenyl)- involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Azetidine, 1-(1-oxo-9-octadecenyl)- can be compared with other similar compounds, such as aziridines and pyrrolidines:
Aziridines: Three-membered ring compounds with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered ring compounds with lower ring strain and different reactivity profiles.
The uniqueness of azetidine, 1-(1-oxo-9-octadecenyl)- lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
56667-16-4 |
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Molecular Formula |
C21H39NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(azetidin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-22/h9-10H,2-8,11-20H2,1H3 |
InChI Key |
MFOQOSVAYUFOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCC1 |
Origin of Product |
United States |
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